An In-depth Technical Guide to 5-Bromoisoindoline for Advanced Research
An In-depth Technical Guide to 5-Bromoisoindoline for Advanced Research
Executive Summary
5-Bromoisoindoline is a halogenated heterocyclic compound that serves as a pivotal structural motif and building block in medicinal chemistry and materials science. Its unique architecture, combining a bicyclic aromatic system with a secondary amine and a reactive bromine atom, makes it an attractive scaffold for the synthesis of complex molecular targets. For drug development professionals, the 5-bromoisoindoline core offers a versatile platform for generating libraries of novel compounds. The bromine substituent provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthetic approach, and its applications as a core scaffold in the development of bioactive agents.
Chemical Identity and Structure
The precise identification and structural understanding of a molecule are fundamental to all subsequent research and development activities.
-
IUPAC Name : 5-bromo-2,3-dihydro-1H-isoindole[1].
-
Synonyms : 5-Bromoisoindoline, 5-bromo-2,3-dihydro-1H-isoindole[1][2].
-
MDL Number : MFCD08234718[2].
The structure of 5-Bromoisoindoline consists of a benzene ring fused to a pyrrolidine ring, with a bromine atom substituted at the 5-position of the bicyclic system. This substitution pattern is critical as it influences the electronic properties of the aromatic ring and provides a specific site for further chemical modification.
Caption: 2D Chemical Structure of 5-Bromoisoindoline.
Physicochemical and Pharmacokinetic Properties
Understanding the physicochemical properties of 5-Bromoisoindoline is essential for its application in drug design, particularly concerning solubility, permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Weight | 198.06 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | ≥96-97% | [2][3] |
| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [3] |
The following parameters are critical in early-stage drug discovery for predicting a compound's potential oral bioavailability, often assessed against frameworks like Lipinski's Rule of Five (Ro5). Molecules that fall outside these guidelines are sometimes classified as "beyond the Rule of 5" (bRo5), a space of growing interest for tackling challenging biological targets[4][5][6].
| Property | Value | Significance in Drug Discovery | Source |
| XLogP3 | 1.6 - 2.05 | Measures lipophilicity, affecting solubility and permeability. (Ro5: ≤5) | [1][2] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Predicts cell permeability. (Ro5: ≤140 Ų) | [2] |
| Hydrogen Bond Donors | 1 | Influences binding and solubility. (Ro5: ≤5) | [1][2] |
| Hydrogen Bond Acceptors | 1 | Influences binding and solubility. (Ro5: ≤10) | [1][2] |
| Rotatable Bonds | 0 | Relates to conformational flexibility and binding entropy. | [1][2] |
As indicated by the data, 5-Bromoisoindoline comfortably adheres to Lipinski's Rule of Five, positioning it as an excellent starting point for the development of orally bioavailable small-molecule drugs.
Synthesis and Manufacturing
While specific, scaled-up manufacturing protocols for 5-Bromoisoindoline are proprietary, a robust synthesis can be devised based on established chemical principles and analogous reactions reported in the literature.
The primary challenge in synthesizing 5-Bromoisoindoline is the regioselective bromination of the isoindoline core. The secondary amine is a moderately activating group that directs electrophilic aromatic substitution to the ortho and para positions. However, to prevent N-bromination and other side reactions, a protection-bromination-deprotection strategy is the most logical and reliable approach. This self-validating system ensures high regioselectivity and minimizes complex purification challenges. An acetyl protecting group is a common and effective choice due to its ease of installation and subsequent removal under conditions that do not compromise the integrity of the bromo-isoindoline product.
The following protocol is a representative method based on the direct bromination of a protected indoline system, a closely related heterocyclic structure[7].
Step 1: N-Acetylation of Isoindoline (Protection)
-
Dissolve isoindoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a mild base, such as triethylamine (1.2 eq), to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield N-acetylisoindoline.
Step 2: Electrophilic Bromination
-
Dissolve N-acetylisoindoline (1.0 eq) in a suitable solvent like glacial acetic acid or a chlorinated solvent.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature. The use of NBS is preferable to elemental bromine for its milder nature and easier handling.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product into an organic solvent, wash with sodium bicarbonate solution and brine, then dry and concentrate to yield crude 5-bromo-N-acetylisoindoline.
Step 3: N-Deacetylation (Deprotection)
-
Dissolve the crude 5-bromo-N-acetylisoindoline in a mixture of methanol and water.
-
Add a strong base, such as sodium hydroxide or potassium carbonate (2-3 eq).
-
Heat the mixture to reflux and stir for 2-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture, neutralize with a mild acid (e.g., 1M HCl), and extract the final product, 5-Bromoisoindoline, with an organic solvent like ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.
Caption: A three-step synthetic workflow for 5-Bromoisoindoline.
Reactivity and Applications in Synthesis
5-Bromoisoindoline is not typically an end-product but rather a versatile intermediate. Its value lies in the two reactive sites: the secondary amine and the aryl bromide.
-
The Secondary Amine : This site allows for N-alkylation, N-acylation, or its incorporation into larger ring systems, enabling the exploration of the chemical space around the nitrogen atom.
-
The Aryl Bromide : This is arguably the most valuable feature for drug discovery. It serves as a robust handle for modern cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the precise and controlled introduction of a vast array of substituents (aryl, heteroaryl, alkyl, amine groups, etc.) at the 5-position, which is a common strategy for optimizing ligand-target interactions and tuning ADME properties.
The isatin scaffold, a related indoline structure, is present in clinically approved kinase inhibitors like Sunitinib[8]. Research on derivatives such as N-benzyl-5-bromoindolin-2-ones has shown potent anti-proliferative activity against human cancer cell lines, with evidence suggesting VEGFR-2 kinase inhibition as a mechanism of action[8]. This highlights the potential of the 5-bromo-substituted indoline core in designing targeted cancer therapies.
Caption: Role of 5-Bromoisoindoline as a versatile scaffold.
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
5-Bromoisoindoline is classified with the following hazards:
-
H302 : Harmful if swallowed[1].
-
H315 : Causes skin irritation[1].
-
H319 : Causes serious eye irritation[1].
-
H335 : May cause respiratory irritation[1].
The GHS pictogram associated with this compound is the exclamation mark (GHS07)[1].
-
Storage : The compound should be stored in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere[3]. Recommended storage temperature is between 2-8°C[3]. It should be protected from light[2][3].
-
Handling : Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Distinguishing from Related Analogs
Researchers frequently encounter oxidized analogs of 5-Bromoisoindoline. It is critical to distinguish them by their CAS numbers and chemical structures to ensure the correct material is used.
-
5-Bromoisoindoline (CAS: 127168-84-7): The subject of this guide.
-
5-Bromoisoindolin-1-one (CAS: 552330-86-6): Contains a carbonyl group (amide) in the five-membered ring[9][10].
-
5-Bromoisoindoline-1,3-dione (CAS: 6941-75-9): Contains two carbonyl groups (an imide), also known as 4-Bromophthalimide[11].
These structural differences lead to vastly different chemical reactivity and biological profiles. Always verify the identity of the material via its CAS number and analytical data.
References
-
5-Bromoisoindoline . Lead Sciences. [Link]
-
5-Bromoisoindoline | C8H8BrN | CID 14795871 . PubChem, National Center for Biotechnology Information. [Link]
- CN102558017A - Method for preparing 5-bromoindole.
-
OPEN INNOVATION PLATFORM - Beyond the Rule of Five: Scouting for Novel Formulation Approaches... . Drug Discovery World (DDW). [Link]
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline . ResearchGate. [Link]
-
Synthesis of 5-bromo-indoline . PrepChem.com. [Link]
-
5-Bromoisoquinoline | C9H6BrN | CID 736487 . PubChem, National Center for Biotechnology Information. [Link]
-
5-Bromoindole | C8H6BrN | CID 24905 . PubChem, National Center for Biotechnology Information. [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents... . MDPI. [Link]
-
New therapeutic modalities in drug discovery and development: Insights & opportunities . ADMET & DMPK. [Link]
-
Why some targets benefit from beyond rule of five drugs . PMC, National Institutes of Health. [Link]
Sources
- 1. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 5-Bromoisoindoline - Lead Sciences [lead-sciences.com]
- 4. OPEN INNOVATION PLATFORM - Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research – Facilitated Through opnMe.com [drug-dev.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Why some targets benefit from beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 552330-86-6|5-Bromoisoindolin-1-one|BLD Pharm [bldpharm.com]
- 11. 5-Bromoisoindoline-1,3-dione | 6941-75-9 [sigmaaldrich.com]
